Cas no 915921-41-4 (2-Benzyl-5-bromo-1,3-benzoxazole)

2-Benzyl-5-bromo-1,3-benzoxazole is a brominated benzoxazole derivative featuring a benzyl substituent at the 2-position. This heterocyclic compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly in cross-coupling reactions facilitated by the bromine moiety. The benzoxazole core provides structural rigidity, while the benzyl group enhances solubility and functionalization potential. Its well-defined molecular structure makes it a valuable intermediate for developing bioactive compounds, including potential kinase inhibitors or fluorescent probes. The compound’s stability under standard conditions and compatibility with diverse reaction conditions further contribute to its utility in medicinal chemistry and materials science applications.
2-Benzyl-5-bromo-1,3-benzoxazole structure
915921-41-4 structure
Product Name:2-Benzyl-5-bromo-1,3-benzoxazole
CAS No:915921-41-4
MF:C14H10BrNO
MW:288.13930273056
MDL:MFCD08691467
CID:872846
PubChem ID:28063574
Update Time:2025-07-04

2-Benzyl-5-bromo-1,3-benzoxazole Chemical and Physical Properties

Names and Identifiers

    • 2-Benzyl-5-bromobenzo[d]oxazole
    • 2-benzyl-5-bromo-1,3-benzoxazole
    • 2-benzyl-5-bromo-1,3-benzoxazole(SALTDATA: FREE)
    • Z3241269641
    • MFCD08691467
    • 2-Benzyl-5-bromo-1,3-benzoxazole, AldrichCPR
    • SCHEMBL5077598
    • AKOS022185006
    • 915921-41-4
    • DTXSID70650834
    • 2-Benzyl-5-bromo-1,3-benzoxazole
    • MDL: MFCD08691467
    • Inchi: 1S/C14H10BrNO/c15-11-6-7-13-12(9-11)16-14(17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2
    • InChI Key: GIXLJAZFGSWIOI-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)N=C(CC1C=CC=CC=1)O2

Computed Properties

  • Exact Mass: 286.99500
  • Monoisotopic Mass: 286.99458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 255
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.4
  • Topological Polar Surface Area: 26Ų

Experimental Properties

  • PSA: 26.03000
  • LogP: 4.18110

2-Benzyl-5-bromo-1,3-benzoxazole Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Benzyl-5-bromo-1,3-benzoxazole Pricemore >>

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Additional information on 2-Benzyl-5-bromo-1,3-benzoxazole

2-Benzyl-5-bromo-1,3-benzoxazole: A Comprehensive Overview

2-Benzyl-5-bromo-1,3-benzoxazole (CAS No. 915921-41-4) is a heterocyclic aromatic compound with significant potential in various fields of chemistry and materials science. This compound belongs to the class of benzoxazoles, which are widely studied for their unique electronic properties and structural versatility. The presence of a bromine atom at the 5-position and a benzyl group at the 2-position introduces interesting electronic and steric effects, making this compound a valuable substrate for further functionalization and application development.

The benzoxazole core of this compound is a fused bicyclic structure consisting of a benzene ring and an oxazole ring. The oxazole moiety is characterized by its conjugated π-system, which contributes to the compound's stability and reactivity. The substitution pattern in 2-Benzyl-5-bromo-1,3-benzoxazole plays a crucial role in determining its chemical behavior. The bromine atom at the 5-position introduces electron-withdrawing effects, while the benzyl group at the 2-position provides electron-donating properties through resonance. This balance of electron-withdrawing and donating groups makes the compound highly versatile for various chemical transformations.

Recent studies have highlighted the importance of benzoxazoles in the development of advanced materials, particularly in optoelectronics and sensors. For instance, researchers have explored the use of 2-Benzyl-5-bromo-1,3-benzoxazole as a building block for constructing fluorescent materials. The compound's ability to emit light under specific conditions has been leveraged in designing sensors for detecting environmental pollutants and harmful gases. Additionally, its unique electronic properties make it a promising candidate for applications in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs).

In terms of synthesis, 2-Benzyl-5-bromo-1,3-benzoxazole can be prepared through various routes, including condensation reactions involving o-amino phenol derivatives and aldehydes or ketones. One popular method involves the reaction of o-amino phenol with benzaldehyde in the presence of an acid catalyst to form the benzoxazole core. Subsequent bromination at the 5-position can be achieved through electrophilic aromatic substitution using bromine or other brominating agents. The introduction of the benzyl group at the 2-position typically involves nucleophilic aromatic substitution or coupling reactions under specific conditions.

The structural versatility of 2-Benzyl-5-bromo-1,3-benzoxazole has also made it a valuable intermediate in organic synthesis. For example, it can be used as a precursor for constructing more complex heterocyclic compounds with diverse functionalities. Recent research has focused on modifying this compound to enhance its solubility, stability, and reactivity for specific applications. For instance, researchers have explored the incorporation of additional substituents or functional groups to tailor its properties for use in drug delivery systems or advanced materials.

From an environmental perspective, benzoxazoles like 2-Benzyl-5-bromo-1,3-benzoxazole are being investigated for their potential as biodegradable materials or eco-friendly alternatives to traditional synthetic compounds. Their ability to undergo controlled degradation under specific conditions makes them attractive candidates for sustainable chemistry applications. Furthermore, their low toxicity profiles compared to other heterocyclic compounds make them suitable for use in biomedical applications.

In conclusion, 2-Benzyl-5-bromo-1,3-benzoxazole (CAS No. 915921-41-4) is a versatile compound with significant potential across multiple disciplines. Its unique structure and electronic properties make it an ideal candidate for applications in optoelectronics, sensing technologies, organic electronics, and sustainable chemistry. As research continues to uncover new functionalities and applications for this compound, its role in advancing modern materials science is expected to grow significantly.

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